molecular formula C15H22N4 B11732649 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline

4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline

Cat. No.: B11732649
M. Wt: 258.36 g/mol
InChI Key: WIVOSUBQAJUIAE-UHFFFAOYSA-N
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Description

4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline is an organic compound that features a pyrazole ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions on the aniline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and functional materials.

Mechanism of Action

The mechanism of action of 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, while the aniline moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline
  • 4-({[(1-phenyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline
  • 4-({[(1-ethyl-1H-imidazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline

Uniqueness

4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a versatile building block in organic synthesis and its efficacy in medicinal applications.

Properties

Molecular Formula

C15H22N4

Molecular Weight

258.36 g/mol

IUPAC Name

4-[[(2-ethylpyrazol-3-yl)methylamino]methyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H22N4/c1-4-19-15(9-10-17-19)12-16-11-13-5-7-14(8-6-13)18(2)3/h5-10,16H,4,11-12H2,1-3H3

InChI Key

WIVOSUBQAJUIAE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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